(R)-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
®-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid is a chiral compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound features a hydroxyethyl group at the 5-position and a carboxylic acid group at the 3-position, making it an interesting molecule for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of hydrazine with a β-keto ester, followed by the introduction of the hydroxyethyl group through a stereoselective reduction process. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process might include steps like crystallization and purification to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
®-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of 5-(1-Ketoethyl)-1H-pyrazole-3-carboxylic acid.
Reduction: Formation of 5-(1-Hydroxyethyl)-1H-pyrazole-3-methanol.
Substitution: Formation of various substituted pyrazoles depending on the substituent introduced.
Scientific Research Applications
®-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of agrochemicals and pharmaceuticals due to its versatile reactivity.
Mechanism of Action
The mechanism of action of ®-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl group can form hydrogen bonds with active sites, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazole: Another pyrazole derivative with an amino group at the 5-position.
3,5-Dimethylpyrazole: A pyrazole derivative with methyl groups at the 3- and 5-positions.
1H-Pyrazolo[3,4-b]pyridine: A bicyclic compound containing a pyrazole fused with a pyridine ring.
Uniqueness
®-5-(1-Hydroxyethyl)-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern and chirality. The presence of both a hydroxyethyl group and a carboxylic acid group provides distinct reactivity and potential for forming diverse chemical interactions, making it a valuable compound for various applications.
Properties
CAS No. |
1401572-47-1 |
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Molecular Formula |
C6H8N2O3 |
Molecular Weight |
156.14 g/mol |
IUPAC Name |
5-[(1R)-1-hydroxyethyl]-1H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H8N2O3/c1-3(9)4-2-5(6(10)11)8-7-4/h2-3,9H,1H3,(H,7,8)(H,10,11)/t3-/m1/s1 |
InChI Key |
MCXMXJMPUWVLTI-GSVOUGTGSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=NN1)C(=O)O)O |
Canonical SMILES |
CC(C1=CC(=NN1)C(=O)O)O |
Origin of Product |
United States |
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